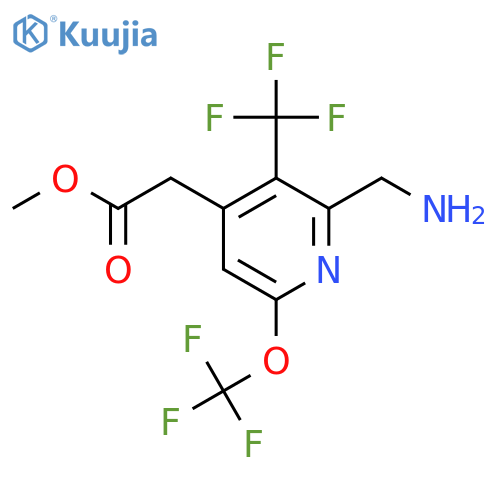

Cas no 1806168-83-1 (Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate)

1806168-83-1 structure

商品名:Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate

CAS番号:1806168-83-1

MF:C11H10F6N2O3

メガワット:332.199123859406

CID:4844587

Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate

-

- インチ: 1S/C11H10F6N2O3/c1-21-8(20)3-5-2-7(22-11(15,16)17)19-6(4-18)9(5)10(12,13)14/h2H,3-4,18H2,1H3

- InChIKey: PZERMVFKZMBUFC-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(CN)=NC(=CC=1CC(=O)OC)OC(F)(F)F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 11

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 387

- トポロジー分子極性表面積: 74.4

- 疎水性パラメータ計算基準値(XlogP): 1.9

Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029080513-1g |

Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate |

1806168-83-1 | 97% | 1g |

$1,460.20 | 2022-03-31 |

Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate 関連文献

-

Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

1806168-83-1 (Methyl 2-(aminomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-acetate) 関連製品

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬